molecular formula C19H21ClF2N2O B5380735 1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine

1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine

Cat. No. B5380735
M. Wt: 366.8 g/mol
InChI Key: DWUUHISISWHVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that has gained popularity in scientific research due to its unique structure and potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological effects.

Mechanism of Action

1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine acts by binding to the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This binding leads to the activation of various signaling pathways and ultimately results in the modulation of mood, behavior, and other physiological functions. 1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine has also been found to interact with other neurotransmitter systems like the dopamine and noradrenaline systems, which further contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine has been found to have various biochemical and physiological effects, including the modulation of serotonin levels, changes in heart rate and blood pressure, and alterations in body temperature. It has also been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine has several advantages for lab experiments, including its well-defined chemical structure and its ability to modulate specific neurotransmitter systems. However, it also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for 1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine research, including further studies on its pharmacological effects and potential therapeutic uses. Additionally, researchers may investigate the use of 1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine in combination with other drugs or as a potential treatment for other medical conditions. Finally, there is a need for further studies on the safety and toxicity of 1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine to ensure its safe use in medical research.

Synthesis Methods

1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine can be synthesized using various methods, including the reaction of 1-(4-chlorobenzyl)piperazine with 2,3-difluoro-4-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction yields 1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine as a white crystalline solid, which can be purified using various techniques like recrystallization and column chromatography.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine has been studied for its potential therapeutic effects in various medical conditions like depression, anxiety, and obsessive-compulsive disorder. It has been found to act as a serotonin receptor agonist, which means it can modulate the levels of serotonin in the brain and influence mood and behavior. 1-(4-chlorobenzyl)-4-(2,3-difluoro-4-methoxybenzyl)piperazine has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(2,3-difluoro-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF2N2O/c1-25-17-7-4-15(18(21)19(17)22)13-24-10-8-23(9-11-24)12-14-2-5-16(20)6-3-14/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUUHISISWHVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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